16,17-表雌醇

描述

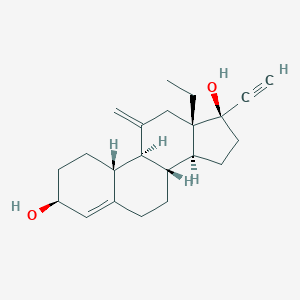

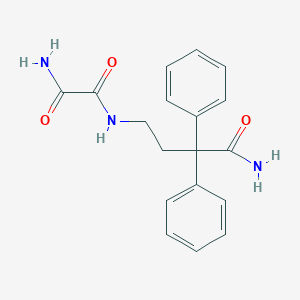

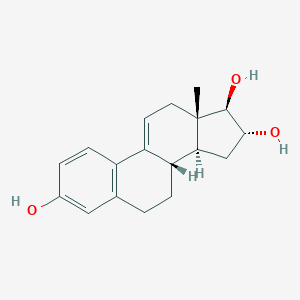

16, 17-Epiestriol, also known as trans-estriol, belongs to the class of organic compounds known as estrogens and derivatives. These are steroids with a structure containing a 3-hydroxylated estrane. Thus, 16, 17-epiestriol is considered to be a steroid lipid molecule. 16, 17-Epiestriol is considered to be a practically insoluble (in water) and relatively neutral molecule. 16, 17-Epiestriol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 16, 17-epiestriol is primarily located in the cytoplasm and membrane (predicted from logP).

科学研究应用

皮肤病学应用

16,17-表雌醇: 由于其雌激素作用,已被用于治疗痤疮 . 研究发现它具有显著的抗炎特性,没有糖原生成活性或免疫抑制效应 . 这使其成为治疗炎症性皮肤病的潜在候选药物,而不会产生与传统抗炎类固醇(如氢化可的松)相关的常见副作用。

神经保护特性

研究表明,16,17-表雌醇及其类似物可能具有神经保护特性。 它们被认为是治疗神经退行性疾病的潜在药物,因为它们能够作为选择性雌激素受体β(ERβ)激动剂 . 这种受体特异性很重要,因为已知 ERβ 激动剂在动物模型中提供神经保护。

抗炎作用

除了其皮肤病学应用外,16,17-表雌醇还因其更广泛的抗炎作用而被研究。 研究表明,它具有强大的抗炎活性,没有糖原生成活性,这可能使其成为治疗各种炎症性疾病的宝贵治疗剂 .

雌激素作用

作为一种弱内源性雌激素,16,17-表雌醇的雌激素作用已在临床环境中得到利用。 虽然它是一种微量雌激素,但它在雌激素受体上的活性可能对需要轻微雌激素效应的病症有益 .

临床试验和药物开发

虽然在搜索中没有发现专门针对 16,17-表雌醇的临床试验,但其特性使其成为开发针对雌激素受体的药物的兴趣对象。 它对 ERβ 比 ERα 的选择性表明在设计副作用更少的药物方面具有潜在应用 .

潜在的抗菌作用

有一些证据表明,像 16,17-表雌醇这样的化合物可以抑制某些细菌的生长,例如多粘菌素和碳青霉烯类耐药的 A. 鲍曼不动杆菌,表明其在抗生素耐药性方面可能发挥作用 .

作用机制

Target of Action

16,17-Epiestriol, also known as 16α-hydroxy-17α-estradiol, is a minor and weak endogenous estrogen . It is a selective agonist of the estrogen receptor beta (ERβ) . The ERβ is one of two main types of estrogen receptors, which are activated by the hormone estrogen .

Mode of Action

As a selective ERβ agonist, 16,17-Epiestriol binds to the ERβ, leading to a conformational change in the receptor . This allows the receptor to enter the nucleus of the target cell and regulate gene transcription . The resulting formation of messenger RNA (mRNA) interacts with ribosomes to produce specific proteins that express the effect of 16,17-Epiestriol upon the target cell .

Biochemical Pathways

It is known that the compound is a metabolite of estradiol . As such, it may be involved in the same biochemical pathways as estradiol, which include the regulation of the menstrual cycle and the maintenance of pregnancy .

Pharmacokinetics

As a metabolite of estradiol, it is likely that it shares similar pharmacokinetic properties .

Result of Action

16,17-Epiestriol has been found to be approximately 400-fold more potent than estradiol in inhibiting tumor necrosis factor α (TNFα)-induced vascular cell adhesion molecule 1 (VCAM-1) expression in vitro . This suggests that 16,17-Epiestriol may have anti-inflammatory properties and could potentially be used in the treatment of conditions characterized by inflammation .

Action Environment

The action of 16,17-Epiestriol, like other estrogens, can be influenced by various environmental factors. These may include the presence of other hormones, the phase of the menstrual cycle, and the overall health status of the individual . .

生化分析

Biochemical Properties

16,17-Epiestriol is considered to be a steroid . It is a potent and one of the most ERβ selective endogenous estrogens reported . It is a highly selective (500-fold) ERβ full agonist over ERα .

Cellular Effects

16,17-Epiestriol has been found to be approximately 400-fold more potent than estradiol in inhibiting tumor necrosis factor α (TNFα)-induced vascular cell adhesion molecule 1 (VCAM-1) expression in vitro . It also induces the expression of endothelial nitric-oxide synthase mRNA and protein .

Molecular Mechanism

16,17-Epiestriol prevents TNF -induced migration of NF B into the nucleus . NG-nitro-L-arginine methyl ester, an inhibitor of NO synthesis, abolishes 16,17-Epiestriol-mediated inhibition of TNF -induced VCAM-1 expression and migration of NF B from the cytoplasm to the nucleus .

Dosage Effects in Animal Models

Selective estrogen receptor β (ERβ) agonists, like 16,17-Epiestriol, display neuroprotective properties in animal models and hold promise in the treatment of neurodegenerative diseases

属性

IUPAC Name |

(8R,9S,13S,14S,16S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROQIPRRNZUXQM-LMMHAMTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@H]2O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611651 | |

| Record name | 16,17-epi-Estriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 16,17-Epiestriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

793-89-5 | |

| Record name | 16,17-epi-Estriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=793-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16,17-epi-Estriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | estra-1,3,5(10)-triene-3,16,17-triol, (16beta,17alpha)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 16,17-Epiestriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of 16,17-epiestriol, particularly in comparison to other estrogens?

A1: 16,17-Epiestriol exhibits estrogenic activity, but it is significantly less potent than 17β-estradiol. Research using an in vivo assay in immature rats demonstrated that 16,17-epiestriol possessed only about 1% of the estrogenic activity of 17β-estradiol. [] Interestingly, 17-epiestriol, another epimer of estriol, displayed activity comparable to or even exceeding that of 17β-estradiol in the same study. [] This highlights the significant impact of stereochemistry on biological activity within the estrogen family.

Q2: How is 16,17-epiestriol metabolized in the liver?

A2: While 16,17-epiestriol itself isn't directly metabolized via this pathway, research reveals a related compound, 1,3,5(10),16-estratetraen-3-ol (estratetraenol), undergoes hepatic microsomal biotransformation to form 16,17-epiestriol. [, ] This reaction proceeds through a two-step enzymatic process. First, a monooxygenase (P-450) catalyzes the epoxidation of estratetraenol, yielding both 16α,17α-epoxide and 16β,17β-epoxide. Subsequently, epoxide hydratase acts upon these epoxides. The 16α,17α-epoxide is specifically hydrolyzed to 16,17-epiestriol, while the 16β,17β-epoxide yields both 16,17-epiestriol and estriol. []

Q3: Can 16,17-epiestriol be detected in biological samples, and if so, what methods are used?

A3: Yes, 16,17-epiestriol has been successfully identified in the urine of laying hens. [, ] The identification process involved a series of purification steps, including thin-layer chromatography (TLC), alumina-column chromatography, and microsublimation. [, ] Confirmation of 16,17-epiestriol's presence relied on comparing the TLC behavior of the isolated compound and its derivatives with that of reference 16,17-epiestriol and its corresponding derivatives across various solvent systems. [, ] Additionally, gas chromatography coupled with mass spectrometry has been employed for the analysis of various estrogens, including 16,17-epiestriol, in urine samples. []

Q4: Are there any known specific enzymes that utilize 16,17-epiestriol as a substrate?

A4: Research indicates that while 16,17-epiestriol itself may not be a direct substrate, the 3-glucuronide conjugate of 16,17-epiestriol can act as a substrate for a specific steroid N-acetylglucosaminyl transferase found in rabbit liver, kidney, and intestine. [] This enzyme specifically transfers N-acetylglucosamine to the 17α-hydroxyl group of phenolic steroids already conjugated at position 3 with glucuronic acid, as seen with 16,17-epiestriol-3-glucuronide. []

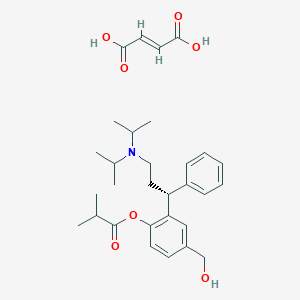

Q5: Have any structural analogues of 16,17-epiestriol been synthesized and evaluated for estrogen receptor activity?

A5: Yes, researchers have synthesized an A-CD analogue of 16,17-epiestriol, (1S,2S,3aS,5S,7aS)-5-(4-hydroxyphenyl)-7a-methyloctahydro-1H-indene-1,2-diol, with a focus on enhancing selectivity for the estrogen receptor beta (ERβ). [] This analogue exhibited potent and selective ERβ agonist activity in vitro, demonstrating a 500-fold selectivity for ERβ over ERα and a pEC50 of 7.7 at ERβ. [] Molecular modeling suggested a unique binding mode for this analogue within the ligand-binding domain, potentially explaining its high selectivity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。